Epitalon

Descripción general

Descripción

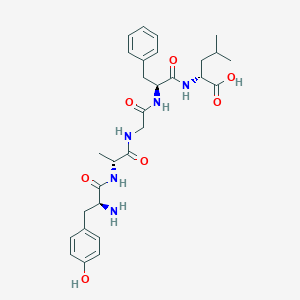

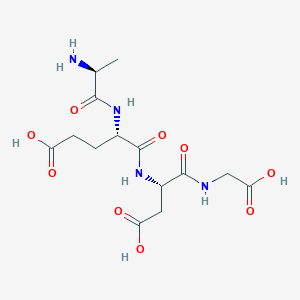

Epitalon, also known as Epithalon or Epithalone, is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly . It is a derivative of Epithalamin or Epithalamine, a polypeptide naturally released from the pineal gland . Epitalon is part of modern-day peptide therapy that works at the nuclear level to delay the aging process .

Synthesis Analysis

Epitalon is a synthetic tetrapeptide, meaning it is created in a lab. The amino acid sequence of Epitalon is Ala-Glu-Asp-Gly . It was originally discovered by Russian scientist Vladimir Khavinson . Most of the clinical studies centered around Epitalon were carried out at the St. Petersburg Institute of Bioregulation and Gerontology .

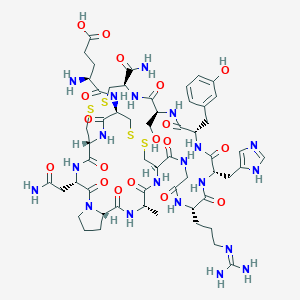

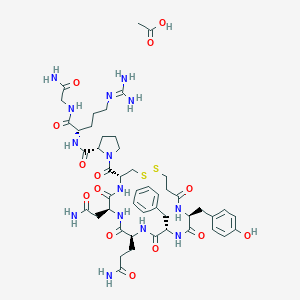

Molecular Structure Analysis

The molecular formula of Epitalon is C14H22N4O9 . It consists of four amino acids: Alanine (Ala), Glutamate (Glu), Aspartate (Asp), and Glycine (Gly) . The molecular weight of Epitalon is 390.349 g/mol .

Chemical Reactions Analysis

Epitalon has been shown to stimulate gene expression and protein synthesis during neurogenesis . It increases the synthesis of neurogenic differentiation markers: Nestin, GAP43, Tubulin III, and Doublecortin in human gingival mesenchymal stem cells .

Physical And Chemical Properties Analysis

Epitalon has a molecular formula of C14H22N4O9 and a molecular weight of 390.35 . It is generally available in the form of injections or oral supplements .

Aplicaciones Científicas De Investigación

Data Preservation in Scientific Research : Epitalon is utilized to preserve datasets, code, and software that generate research data, thereby ensuring the reproducibility and validity of results (Strijkers et al., 2011).

Botany and Agronomy : In experimental botany and agronomy, Epitalon significantly influences the growth and differentiation of tobacco callus cultures. This application is particularly relevant in plant molecular biology and biotechnology (Fedoreyeva et al., 2017).

Cancer Diagnosis : Epitalon is being explored in preclinical experiments for diagnosing mammary cancer using electropotential measurements, offering a new approach in cancer detection (Long et al., 1996).

Anti-Aging in Oocytes : Research indicates that Epitalon can delay the aging process of oocytes in vitro by modulating mitochondrial activity and reactive oxygen species (ROS) levels, which is crucial for reproductive biology and aging research (Yue et al., 2022).

Neuroendocrine Regulation in Monkeys : In senescent monkeys, Epitalon restores the circadian rhythm of cortisol secretion by stimulating melatonin synthesis in the evening, highlighting its potential in neuroendocrine studies (Khavinson et al., 2001).

Antitumor Effect : Epitalon has demonstrated a potential antitumor effect, reducing the cumulative number and size of tumors in HER-2/neu transgenic mice, which is significant for cancer research (Anisimov et al., 2002).

Neural Activity in Rats : The intranasal administration of Epitalon significantly increases neuron activity in the rat neocortex, potentially offering insights into neuroscience and pharmacology (Sibarov et al., 2007).

Endocrine Dysfunctions : In old monkeys, Epitalon administration decreased basal levels of glucose and insulin while increasing night melatonin levels, addressing age-related endocrine dysfunctions (Goncharova et al., 2005).

Stress Protection : Epitalon exhibits stress-protective effects, particularly in nerve tissue and thymocyte proliferation, highlighting its potential in stress and immune response studies (Khavinson et al., 2002).

Lifespan Increase in Drosophila : Epitalon significantly increased the lifespan of Drosophila melanogaster by 11-16% at low concentrations, indicating its potential in aging and lifespan studies (Khavinson et al., 2000).

Direcciones Futuras

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHOBRRUMWJWCU-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952957 | |

| Record name | Epitalon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epitalon | |

CAS RN |

64082-79-7, 307297-39-8 | |

| Record name | Epithalamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064082797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epithalon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307297398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitalon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITALON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65P17785G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.